Cas no 863886-04-8 (Methyl 4-amino-3-chloro-5-nitrobenzoate)

Methyl 4-amino-3-chloro-5-nitrobenzoate 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 4-amino-3-chloro-5-nitro-, methyl ester
- Methyl 4-amino-3-chloro-5-nitrobenzoate
- methyl 4-amino-5-chloro-3-nitrobenzoate
- Methyl 4-amino-3-chloro-5-nitrobenzoate (ACI)
- SCHEMBL1759189
- ZJFONSIKILEGMQ-UHFFFAOYSA-N
- DB-221132
- 863886-04-8
- AKOS024259016
- CS-0098708
- MFCD09842615
- AS-8198
- EN300-396579
- Methyl4-Amino-3-chloro-5-nitrobenzoate
- DTXSID90651722
-
- MDL: MFCD09842615
- インチ: 1S/C8H7ClN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3
- InChIKey: ZJFONSIKILEGMQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C([N+](=O)[O-])C(N)=C(Cl)C=1)OC
計算された属性
- せいみつぶんしりょう: 230.00900
- どういたいしつりょう: 230.0094344g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 98.1Ų
じっけんとくせい
- PSA: 98.14000
- LogP: 2.72140
Methyl 4-amino-3-chloro-5-nitrobenzoate セキュリティ情報
Methyl 4-amino-3-chloro-5-nitrobenzoate 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
Methyl 4-amino-3-chloro-5-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB243543-1 g |
Methyl 4-amino-3-chloro-5-nitrobenzoate |
863886-04-8 | 1g |
€121.00 | 2022-06-02 | ||
eNovation Chemicals LLC | D403028-25g |
methyl 4-amino-3-chloro-5-nitrobenzoate |
863886-04-8 | 97% | 25g |
$1600 | 2024-06-05 | |
Alichem | A019099407-10g |
Methyl 4-amino-3-chloro-5-nitrobenzoate |
863886-04-8 | 95% | 10g |
$393.12 | 2023-08-31 | |
Enamine | EN300-396579-1.0g |
methyl 4-amino-3-chloro-5-nitrobenzoate |
863886-04-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-396579-5.0g |
methyl 4-amino-3-chloro-5-nitrobenzoate |
863886-04-8 | 95% | 5.0g |
$120.0 | 2023-03-02 | |
Fluorochem | 066826-10g |
Methyl 4-Amino-3-chloro-5-nitrobenzoate |
863886-04-8 | 97% | 10g |
£360.00 | 2022-03-01 | |
Aaron | AR004P11-100mg |
Methyl 4-amino-3-chloro-5-nitrobenzoate |
863886-04-8 | 97% | 100mg |
$5.00 | 2025-01-22 | |
Ambeed | A504863-250mg |
Methyl 4-amino-3-chloro-5-nitrobenzoate |
863886-04-8 | 98% | 250mg |
$7.0 | 2024-04-17 | |
Ambeed | A504863-1g |
Methyl 4-amino-3-chloro-5-nitrobenzoate |
863886-04-8 | 98% | 1g |
$9.0 | 2024-04-17 | |
Ambeed | A504863-5g |
Methyl 4-amino-3-chloro-5-nitrobenzoate |
863886-04-8 | 98% | 5g |
$44.0 | 2024-04-17 |
Methyl 4-amino-3-chloro-5-nitrobenzoate 合成方法
ごうせいかいろ 1
2.1 Reagents: Iodine chloride
ごうせいかいろ 2
Methyl 4-amino-3-chloro-5-nitrobenzoate Raw materials
Methyl 4-amino-3-chloro-5-nitrobenzoate Preparation Products
Methyl 4-amino-3-chloro-5-nitrobenzoate 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
Methyl 4-amino-3-chloro-5-nitrobenzoateに関する追加情報
Methyl 4-amino-3-chloro-5-nitrobenzoate (CAS No. 863886-04-8): A Comprehensive Overview
Methyl 4-amino-3-chloro-5-nitrobenzoate, identified by its chemical abstracts service number CAS No. 863886-04-8, is a significant compound in the field of pharmaceutical and chemical research. This compound, with the molecular formula C₈H₅ClN₃O₄, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The structural features of Methyl 4-amino-3-chloro-5-nitrobenzoate, including its amino, chloro, and nitro substituents, make it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong>Methyl 4-amino-3-chloro-5-nitrobenzoate molecule exhibits a unique set of chemical properties that make it useful in multiple research domains. The presence of both electron-donating and electron-withdrawing groups enhances its reactivity, allowing for diverse functionalization strategies. This characteristic is particularly beneficial in medicinal chemistry, where such compounds are often employed as building blocks for more complex drug molecules.
Recent advancements in the field of computational chemistry have highlighted the importance of< strong>Methyl 4-amino-3-chloro-5-nitrobenzoate in virtual screening and drug design. Its structural motifs are frequently found in known pharmacophores, making it a promising candidate for further exploration. Researchers have utilized molecular modeling techniques to predict the binding interactions of this compound with various biological targets, including enzymes and receptors. These studies have provided valuable insights into its potential therapeutic applications.
In the realm of synthetic organic chemistry, Methyl 4-amino-3-chloro-5-nitrobenzoate serves as a versatile intermediate. Its nitro and chloro groups can be selectively reduced or displaced, enabling the construction of diverse molecular frameworks. This flexibility has been exploited in the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities. The compound's ability to undergo nucleophilic substitution reactions makes it particularly useful in constructing complex scaffolds essential for drug discovery.
One of the most intriguing aspects of Methyl 4-amino-3-chloro-5-nitrobenzoate is its role in the development of novel antimicrobial agents. The nitro group, while traditionally associated with oxidizing properties, can also contribute to the antimicrobial activity when incorporated into specific molecular architectures. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against resistant bacterial strains. This has spurred further investigation into optimizing its structure for enhanced efficacy and reduced toxicity.
The< strong>Methyl 4-amino-3-chloro-5-nitrobenzoate compound's significance extends beyond antimicrobial applications. It has also been explored as a precursor in the synthesis of advanced materials and functional dyes. The nitro group's ability to absorb light at specific wavelengths makes it valuable in photochemical applications. Researchers have leveraged this property to develop novel dyes with applications in optoelectronics and sensors.
The synthesis of< strong>Methyl 4-amino-3-chloro-5-nitrobenzoate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the nitration of benzoic acid derivatives followed by chlorination and esterification steps. These transformations showcase the compound's versatility as a synthetic intermediate. The efficiency and scalability of these synthetic routes have made< strong>Methyl 4-amino-3-chloro-5-nitrobenzoate a preferred choice for many research laboratories.
The< strong>CAS No. 863886-04-8 identifier ensures that researchers can reliably source this compound from reputable suppliers while maintaining consistency across different batches. This standardization is crucial for reproducibility in scientific research and industrial applications. The availability of high-purity samples under this CAS number has facilitated numerous studies aimed at elucidating the compound's properties and potential applications.
In conclusion, Methyl 4-amino-3-chloro-5-nitrobenzoate is a multifaceted compound with significant implications in pharmaceutical research, synthetic chemistry, and material science. Its unique structural features and reactivity make it a valuable tool for developing new drugs, materials, and dyes. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its role as a cornerstone in modern chemical innovation.
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